4-MAPB (hydrochloride)
Description
Properties
Molecular Formula |
C12H15NO · HCl |
|---|---|
Molecular Weight |
225.7 |
InChI |
InChI=1S/C12H15NO.ClH/c1-9(13-2)8-10-4-3-5-12-11(10)6-7-14-12;/h3-7,9,13H,8H2,1-2H3;1H |
InChI Key |
DKZFBPQFMVQHHA-UHFFFAOYSA-N |
SMILES |
CC(NC)CC1=C2C=COC2=CC=C1.Cl |
Synonyms |
4-(2-Methylaminopropyl)Benzofuran |
Origin of Product |
United States |
Historical Context and Emergence Within the Benzofuran Class of Compounds
The benzofuran (B130515) chemical structure, a fusion of a benzene (B151609) ring and a furan (B31954) ring, is a scaffold found in numerous naturally occurring and synthetic compounds with diverse biological activities. researchgate.netrsc.orgnih.gov Benzofuran derivatives have been investigated for a wide range of potential applications, including antimicrobial and antitumor properties. nih.govnih.gov The initial synthesis of some aminopropylbenzofurans, such as 5-APB and 6-APB, was reported in the early 2000s during research aimed at developing selective 5-HT2C receptor agonists. nih.gov The emergence of 4-MAPB and its analogues in the scientific literature is more recent and is closely tied to the rise of novel psychoactive substances (NPS). nih.govnih.gov These compounds are often structurally related to regulated substances, prompting significant interest from a forensic and analytical chemistry perspective. nih.govcfsre.org
Chemical Classification and Structural Relationship to Analogues
4-MAPB is classified as a benzofuran (B130515) derivative. caymanchem.com Its chemical structure is characterized by a methylaminopropyl group attached to the 4-position of the benzofuran ring. caymanchem.comvulcanchem.com This places it within a series of positional isomers, which include 2-MAPB, 3-MAPB, 5-MAPB, 6-MAPB, and 7-MAPB, where the only difference is the attachment point of the methylaminopropyl side chain on the benzofuran core. caymanchem.com
Furthermore, 4-MAPB is structurally analogous to other aminopropylbenzofurans such as 4-APB, which lacks the N-methyl group on the side chain. caymanchem.com The presence and position of the N-methyl group and the location of the side chain on the benzofuran ring are key determinants of the compound's chemical and pharmacological properties.
Table 1: Physicochemical Properties of 4-MAPB (hydrochloride)
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₅NO·HCl |
| Molecular Weight | 225.7 g/mol |
| Appearance | Crystalline solid |
| SMILES | CC(NC)CC1=C2C=COC2=CC=C1.Cl |
| InChI Key | DKZFBPQFMVQHHA-UHFFFAOYSA-N |
Data sourced from multiple references. caymanchem.comlgcstandards.comvulcanchem.com
Positioning of 4 Mapb Hydrochloride in Preclinical Pharmacological and Neurochemical Investigation
Preclinical research on 4-MAPB and its analogues has primarily focused on their interactions with the monoamine neurotransmitter systems. Studies on related compounds, such as 5-MAPB and 6-MAPB, have shown that they can act as releasing agents and/or reuptake inhibitors at the serotonin (B10506) (SERT), dopamine (B1211576) (DAT), and norepinephrine (B1679862) (NET) transporters. nih.govnih.gov
For instance, in vitro studies have demonstrated that benzofuran (B130515) derivatives can induce the release of monoamines. nih.govnih.gov Specifically, research on 5-MAPB has shown it to be a serotonin–norepinephrine–dopamine releasing agent. wikipedia.org The potency and selectivity for these transporters can vary significantly between different isomers. For example, some studies suggest that 5-substituted benzofurans have a different selectivity profile compared to their 6-substituted counterparts. nih.govresearchgate.net While direct pharmacological data for 4-MAPB is less extensive, its structural similarity to these compounds suggests it may have a comparable mechanism of action. It is also considered a potential metabolite of 4-EAPB. caymanchem.com
Overview of Research Methodologies Applicable to Benzofuran Derivatives
Established Synthetic Pathways and Intermediate Precursors
The creation of the 4-MAPB molecule is centered around the strategic formation of the benzofuran ring system and the introduction of the N-methylpropan-2-amine group at the 4-position.
A common industrial synthesis approach involves the nucleophilic substitution of a 4-bromobenzofuran (B139882) derivative. vulcanchem.com This key intermediate, the 4-bromobenzofuran, serves as an electrophilic substrate. The subsequent reaction with a suitable amine precursor under basic conditions facilitates the formation of the carbon-nitrogen bond, which is crucial for creating the aminopropyl side chain. vulcanchem.com The reaction conditions for this nucleophilic substitution typically involve the use of a base, such as potassium carbonate, in a polar aprotic solvent like dimethylformamide (DMF). vulcanchem.com
The synthesis of the benzofuran core itself can be achieved through various methods. nih.gov While specific pathways to 4-substituted benzofurans can vary, general strategies often involve the cyclization of appropriately substituted phenols or benzaldehydes. nih.gov For instance, the reaction of a substituted benzamide (B126) with vinylene carbonate in the presence of a rhodium catalyst represents one pathway to substituted benzofurans. nih.gov Another approach involves the scandium-triflate-catalyzed [4+1] cycloaddition between isocyanides and ortho-quinone methides. nih.gov
The aminopropyl portion of 4-MAPB is introduced using a methylaminopropane precursor. vulcanchem.com This nucleophilic species attacks the electrophilic 4-position of the benzofuran ring. The choice of the amine precursor is critical to defining the final structure of the side chain. Reductive amination of a ketone or aldehyde is a general and widely used method for synthesizing amines. libretexts.orgmdpi.com This process involves the reaction of a carbonyl compound with an amine in the presence of a reducing agent. libretexts.orgmdpi.com While the specific precursors for 4-MAPB synthesis are not extensively detailed in readily available literature, analogous syntheses of other amphetamine derivatives often utilize phenyl-2-propanone and an appropriate amine with a reducing agent like hydrogen gas over a nickel catalyst. libretexts.org Another method for amine synthesis is the Gabriel synthesis, which involves the alkylation of phthalimide (B116566) followed by hydrolysis to yield a primary amine, preventing overalkylation. libretexts.org
Post-Synthetic Purification and Salt Formation (e.g., hydrochloride)
Following the primary synthesis, the resulting free base of 4-MAPB must be purified to remove unreacted starting materials, byproducts, and other impurities. Standard laboratory techniques such as column chromatography are often employed for this purpose.
Once the purified free base is obtained, it is converted into its hydrochloride salt. This is typically achieved by treating a solution of the free base with hydrochloric acid (HCl). vulcanchem.com A common method involves bubbling HCl gas through an anhydrous solution of the amine, often in a solvent like ether, leading to the precipitation of the hydrochloride salt. vulcanchem.com Alternatively, a solution of HCl in a suitable solvent can be added. This acid-base reaction protonates the amine group, forming the more stable and often crystalline hydrochloride salt. google.com The formation of a salt can improve the compound's stability, solubility in certain solvents, and ease of handling. google.comglpbio.com The final product is then typically isolated by filtration and dried. vcu.edu
Stereochemical Considerations in 4-MAPB (Hydrochloride) Synthesis
The 4-MAPB molecule contains a chiral center at the alpha-carbon of the aminopropyl side chain. This means that 4-MAPB can exist as two distinct enantiomers, (R)-4-MAPB and (S)-4-MAPB. The synthesis of chiral molecules from achiral starting materials typically results in a racemic mixture, which is a 50:50 mixture of both enantiomers. ardena.comlibretexts.org
The separation of a racemic mixture into its individual enantiomers, a process known as chiral resolution, presents a significant challenge because enantiomers have identical physical properties in an achiral environment. libretexts.orgmpg.de A common method for resolving chiral amines is to react the racemic mixture with a chiral acid to form a pair of diastereomeric salts. libretexts.org These diastereomers have different physical properties, such as solubility, which may allow for their separation by fractional crystallization. ardena.comcrysforma.com After separation, the individual enantiomers of the amine can be recovered by treating the diastereomeric salts with a base. acs.org
Capillary electrophoresis using cyclodextrin (B1172386) derivatives has been shown to be an effective method for the chiral separation of various novel psychoactive substances, including aminopropylbenzofuran derivatives. nih.gov Studies have demonstrated that all tested aminopropylbenzofuran derivatives could be chirally separated using this technique, indicating that the available materials were racemic mixtures. nih.gov However, specific documented methods for the chiral resolution of 4-MAPB are not widely published. vulcanchem.com
Table of Physicochemical Properties of 4-MAPB Hydrochloride
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₅NO·HCl vulcanchem.comcaymanchem.com |
| Molecular Weight | 225.7 g/mol vulcanchem.comcaymanchem.com |
| Appearance | Crystalline solid caymanchem.com |
| Solubility (DMF) | 25 mg/mL vulcanchem.comcaymanchem.com |
| Solubility (PBS pH 7.2) | 10 mg/mL vulcanchem.comcaymanchem.com |
| Storage Stability | -20°C; stable for at least 5 years caymanchem.com |
Table of Compound Names
| Compound Name | |
|---|---|
| 4-MAPB (hydrochloride) | 1-(benzofuran-4-yl)-N-methylpropan-2-amine hydrochloride |
| 4-bromobenzofuran | |
| Potassium carbonate | |
| Dimethylformamide (DMF) | |
| Methylaminopropane | |
| Phenyl-2-propanone | |
| Phthalimide | |
| Hydrochloric acid | |
| (R)-4-MAPB | |
| (S)-4-MAPB | |
| L-serine |
Analysis of Synthetic Byproducts and Impurity Profiling
The analysis of byproducts and impurities in synthesized 4-MAPB is crucial for quality control in research settings and for forensic intelligence. Impurity profiles can provide valuable information about the specific synthetic pathway and precursors used in illicit manufacturing. nih.govnih.gov The process is complicated by the existence of several positional isomers which are often difficult to distinguish from the target compound. researchgate.net
Common impurities can include unreacted starting materials, intermediates from incomplete reactions (such as 4-APB from incomplete methylation or as a starting material itself), and byproducts from side reactions. researchgate.net A significant challenge in the analysis of 4-MAPB is its differentiation from its positional isomers, such as 2-MAPB, 5-MAPB, and 6-MAPB, which may be present as impurities or co-synthesized. researchgate.netchimicatechnoacta.ru
A range of advanced analytical techniques are employed to characterize the compound and identify any impurities.
Table 2: Analytical Techniques for 4-MAPB Characterization and Impurity Profiling
| Analytical Technique | Application in 4-MAPB Analysis | Key Findings & Limitations |
|---|---|---|
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation and identification of volatile compounds in a sample. researchgate.net | A standard method for initial screening. researchgate.net However, EI-MS analysis often shows similar dissociation patterns for positional isomers like 2-MAPB and 5-MAPB, making differentiation difficult without reference standards. nih.gov |
| Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | Separation of less volatile compounds; tandem MS provides structural information through controlled fragmentation. | Considered highly effective for distinguishing isomers. researchgate.netchimicatechnoacta.ru ESI-MSⁿ analysis can reveal different dissociation patterns; for example, 5-MAPB tends to form a stable product ion at m/z 131 due to conjugation, which is less prominent in other isomers. nih.govresearchgate.net |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides definitive structural elucidation by analyzing the chemical environment of ¹H and ¹³C atoms. univr.it | The most powerful technique for unambiguously distinguishing between complex isomers. researchgate.netresearchgate.net While highly accurate, its use may be limited in some forensic laboratories due to cost and complexity. researchgate.net |
| Infrared (IR) Spectroscopy | Identifies functional groups within the molecule. | Can be used to support identification and may show small, but informative, differences in the absorption spectra between isomers, especially when combined with theoretical calculations. researchgate.netresearchgate.net |
The differentiation of isomers is a recurring theme in the analytical literature. For instance, studies on 2-MAPB and 5-MAPB using tandem mass spectrometry found that intramolecular hydrogen bonding in 2-MAPB led to a higher abundance of a product ion at m/z 58, whereas the conjugated system in 5-MAPB favored the formation of an ion at m/z 131, allowing them to be distinguished. nih.gov Such detailed analyses are essential for the accurate identification and impurity profiling of 4-MAPB (hydrochloride).
Monoamine Transporter Interactions and Efficacy (e.g., SERT, NET, DAT)
The primary mechanism of action for aminopropylbenzofurans involves interaction with the transporters for serotonin (B10506) (SERT), norepinephrine (B1679862) (NET), and dopamine (B1211576) (DAT). wikipedia.orgnih.govnih.gov
Like classical amphetamines, benzofuran derivatives such as 4-APB, 5-APB, and 6-APB are not mere reuptake inhibitors but function as substrate-type releasing agents. nih.govnih.govresearchgate.net This means they are transported into the presynaptic neuron by monoamine transporters. Once inside, they disrupt the vesicular storage of monoamines and reverse the direction of the transporters, causing a significant efflux of serotonin, norepinephrine, and dopamine into the synaptic cleft. nih.govresearchgate.net Studies on rat brain synaptosomes have confirmed that compounds like 5-APB and 6-APB are nonselective monoamine releasers, acting as efficacious substrates for SERT, DAT, and NET. nih.govresearchgate.net Given that 4-MAPB is the N-methylated analogue of 4-APB, it is expected to share this property as a potent, non-selective, substrate-type monoamine releaser. wikipedia.orgglpbio.com
Research demonstrates that benzofuran derivatives are potent monoamine releasers, often exceeding the potency of related compounds like MDMA. nih.gov In vitro studies using rat brain synaptosomes show that 5-MAPB and 6-MAPB are approximately three times more potent than MDMA at inducing release via DAT, 3.75 times more potent at NET, and up to 2.5 times more potent at SERT. researchgate.net The parent compound, 4-APB, along with its isomers, also demonstrates potent inhibition of monoamine uptake, with a general preference for SERT and NET over DAT, a profile similar to MDMA. nih.gov
Below is a table comparing the potency of various benzofurans and MDMA at inducing monoamine release from rat brain synaptosomes.
Table 1: Potency (EC₅₀ nM) for Monoamine Release
| Compound | SERT Release | NET Release | DAT Release |
|---|---|---|---|
| 5-MAPB | 64 nM wikipedia.org | 24 nM wikipedia.org | 41 nM wikipedia.org |
| 5-APB | 19 nM researchgate.net | 43 nM researchgate.net | 129 nM researchgate.net |
| 6-APB | 36 nM researchgate.net | 30 nM researchgate.net | 78 nM researchgate.net |
| MDMA | 158 nM researchgate.net | 102 nM researchgate.net | 128 nM researchgate.net |
Data derived from studies on rat brain synaptosomes. Lower EC₅₀ values indicate higher potency.
The pharmacological activity of aminopropylbenzofurans can be stereoselective, meaning the (S)- and (R)-enantiomers of the molecule can have different effects. While direct studies on 4-MAPB enantiomers are not available, research on analogous compounds provides insight into this phenomenon. vulcanchem.com
For example, studies on the enantiomers of 5-(2-methylaminobutyl)benzofuran (5-MABB) and 6-(2-methylaminobutyl)benzofuran (6-MABB), which are structurally similar to 4-MAPB, reveal distinct profiles. nih.govnih.gov The (S)-isomers of these compounds are efficacious releasing agents at all three monoamine transporters (SERT, NET, and DAT). nih.govnih.gov In contrast, the (R)-isomers are potent releasers at SERT but act only as partial releasers at NET and lack releasing activity at DAT. nih.govnih.gov This suggests that the (S)-enantiomer is largely responsible for the broad monoamine-releasing profile, while the (R)-enantiomer is more selective for serotonin. Further research on 5-MAPB has also indicated that the (S)-enantiomer is a more potent 5-HT releaser than the (R)-enantiomer. wmich.edu
Receptor Binding Profiles and Agonist Activities
In addition to their primary action on monoamine transporters, benzofuran derivatives also exhibit direct interactions with various neurotransmitter receptors.
Studies on a range of benzofuran analogues, including 5-APB and 5-MAPB, show that they act as agonists at several serotonin receptor subtypes. nih.govresearchgate.net Specifically, these compounds have been identified as agonists at 5-HT1A, 5-HT2A, and 5-HT2C receptors. researchgate.netnih.govwmich.edu Most benzofurans tested behave as partial agonists at the 5-HT2A receptor, similar to MDMA. nih.gov However, unlike MDMA, they also tend to be agonists at the 5-HT2B receptor. nih.gov The N-methylated analogues, like 5-MAPB, have shown significant agonist activity at the 5-HT2C receptor. researchgate.net
Table 2: Receptor Interactions of Benzofuran Analogues
| Compound | Receptor Target | Activity |
|---|---|---|
| 5-MAPB | 5-HT1A | Agonist wmich.edu |
| 5-HT2A | Partial Agonist wikipedia.org | |
| 5-HT2B | Partial Agonist wikipedia.org | |
| 5-HT2C | Agonist wikipedia.orgresearchgate.net | |
| 4-APB | 5-HT2A | Partial Agonist nih.gov |
| 5-HT2B | Agonist nih.gov | |
| 5-APB | 5-HT2A, 5-HT2B, 5-HT2C | Agonist researchgate.net |
Nicotinic Acetylcholine (B1216132) Receptor Binding (e.g., α4β2)
The nicotinic acetylcholine receptor (nAChR) superfamily, particularly the α4β2 subtype, represents a major class of ligand-gated ion channels in the human brain. nih.gov These receptors are crucial for synaptic transmission and are the primary targets for nicotine (B1678760) and various therapeutic agents developed for neurological and psychiatric conditions. nih.govtandfonline.com The α4β2 nAChR is the most abundant high-affinity nicotine binding site in the brain and is implicated in mediating nicotine dependence. tandfonline.com
The structure of nAChRs consists of five protein subunits that form a central ion channel. tandfonline.com The agonist binding sites are located at the interface between adjacent subunits and possess distinct pharmacological properties depending on the subunit composition. nih.gov For instance, the α4β2 subtype can assemble in two different stoichiometries (2α:3β and 3α:2β), which exhibit high and low sensitivity to agonists, respectively. nih.gov While extensive research has characterized the binding of various ligands, including agonists like epibatidine (B1211577) and antagonists like mecamylamine, to α4β2 receptors, specific studies detailing the direct binding affinity or functional activity of 4-MAPB (hydrochloride) at this receptor subtype are not extensively documented in the current scientific literature. nih.govacs.org Research into related psychoactive compounds, such as benzofurans, has highlighted interactions with a range of monoaminergic and other receptors, but a significant, direct interaction with nAChRs has not been established as a primary mechanism of action. researchgate.net
Trace Amine-Associated Receptor 1 (TAAR1) Interaction
Trace Amine-Associated Receptor 1 (TAAR1) is a G-protein coupled receptor (GPCR) that is activated by endogenous trace amines, such as β-phenethylamine and tyramine, as well as by amphetamine-type stimulants. nih.govwikipedia.org In the central nervous system, TAAR1 is expressed in key monoaminergic regions, including the ventral tegmental area and dorsal raphe nucleus, where it plays a significant role in modulating dopamine, norepinephrine, and serotonin neurotransmission. nih.govfrontiersin.org
Amphetamine and its analogues, including MDMA, are known to be agonists at TAAR1. nih.govnih.gov The benzofuran class of compounds, which are structurally related to MDMA, also interact with this receptor. researchgate.net Studies have reported that various (2-aminopropyl)benzofuran (APB) isomers, including 4-APB, 5-APB, and 6-APB, are ligands at TAAR1. researchgate.net Activation of TAAR1 can influence monoaminergic systems, which is a key feature of the pharmacological profile of substances like 4-MAPB. nih.govnih.gov This interaction represents a non-transporter-mediated mechanism through which these compounds can exert their effects on the brain. The activation of TAAR1 by amphetamine-related drugs is considered to have significant physiological consequences. nih.gov
Table 1: Documented Interaction of Benzofuran Derivatives with TAAR1 This table is based on findings for the aminopropylbenzofuran (APB) class of compounds.
| Compound Class | Receptor | Documented Interaction | Reference |
| (2-aminopropyl)benzofurans | TAAR1 | Agonist activity | researchgate.net |
| MDMA and analogues | TAAR1 | Agonist activity | nih.govnih.gov |
Enzyme Inhibition Potentials (e.g., Monoamine Oxidase A)
Monoamine oxidase (MAO) is a critical mitochondrial enzyme responsible for the degradation of monoamine neurotransmitters, including serotonin, norepinephrine, and dopamine. nih.govwikipedia.org The enzyme exists in two isoforms, MAO-A and MAO-B, which have different substrate specificities and inhibitor sensitivities. wikipedia.org MAO-A preferentially metabolizes serotonin and norepinephrine, and its inhibition can lead to increased levels of these neurotransmitters in the synaptic cleft. wikipedia.org
Structure-Activity Relationship (SAR) Studies within Benzofuran Scaffolds
Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for understanding how a molecule's chemical structure relates to its biological activity. mdpi.com The aminoalkylbenzofuran scaffold has been identified as a viable template for developing compounds with properties similar to MDMA. nih.gov These compounds are structurally analogous to amphetamines, where the characteristic methylenedioxy phenyl ring of MDMA is bioisosterically replaced with a benzofuran system. wmich.edu This structural modification results in a unique pharmacological profile, influencing interactions with monoamine transporters and receptors. nih.govwmich.edu
Influence of N-Methylation on Pharmacological Profile
N-methylation, the addition of a methyl group to the nitrogen atom of the aminopropyl side chain, is a key structural modification within the benzofuran series, creating N-methyl-2-aminopropyl)benzofuran (MAPB) compounds from their (2-aminopropyl)benzofuran (APB) precursors. researchgate.net For example, 5-MAPB is the N-methylated derivative of 5-APB. researchgate.net This seemingly minor chemical alteration can significantly impact the pharmacological profile. mdpi.comjuniperpublishers.com
In drug design, N-methylation is known to affect properties such as binding affinity, selectivity, and metabolic stability. mdpi.com In the context of benzofurans, this modification influences the compound's interaction with monoamine transporters. For instance, the N-methyl derivative 6-MAPB is metabolized via N-demethylation back to 6-APB. researchgate.net Comparative studies show that N-methylated benzofurans like 5-MAPB act as potent monoamine releasers, with specific selectivities across the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters. researchgate.net The addition of the methyl group can alter the potency and selectivity profile compared to the primary amine parent compound, a crucial consideration in SAR studies. researchgate.netjuniperpublishers.com
Positional Isomerism and Transporter Selectivity
Positional isomerism refers to compounds that have the same molecular formula but differ in the position of a substituent group on a core structure. nih.gov Within the aminopropylbenzofuran class, the position of the aminopropyl side chain on the benzofuran ring (e.g., position 4, 5, 6, or 7) is a critical determinant of pharmacological activity, particularly regarding selectivity for monoamine transporters. researchgate.netresearchgate.net
Different positional isomers exhibit distinct neurochemical profiles. Pharmacological studies on 4-APB, 5-APB, 6-APB, and 7-APB have shown that all are potent inhibitors of norepinephrine reuptake, with a general preference for inhibiting serotonin versus dopamine uptake. researchgate.net However, more detailed studies using rat brain synaptosomes have characterized isomers like 5-APB and 6-APB as non-selective monoamine releasers, acting as efficacious substrates for SERT, DAT, and NET. researchgate.net The N-methylated derivative 5-MAPB was also found to be a non-selective releaser, but with a potency preference of NET > DAT > SERT. researchgate.net These differences highlight how the spatial arrangement of the side chain influences the interaction with transporter binding pockets, leading to varied selectivity and potency.
Table 2: Comparative Monoamine Transporter Interaction of Benzofuran Positional Isomers Data derived from studies on rat brain synaptosomes and cells with human transporters. Potency and selectivity can vary based on the experimental model.
| Compound | Transporter Interaction Profile | Reference |
| 4-APB | Potent NET uptake inhibitor; pronounced 5-HT vs. DA uptake inhibition. | researchgate.net |
| 5-APB | Non-selective monoamine releaser (SERT, DAT, NET). | researchgate.net |
| 6-APB | Non-selective monoamine releaser (SERT, DAT, NET). | researchgate.net |
| 5-MAPB | Monoamine releaser with potency order NET > DAT > SERT. | researchgate.net |
| 6-MAPB | Potent substrate-type releaser at DAT, NET, and SERT. | vulcanchem.com |
In Vitro Neurochemical Profiling
Synaptosomal Uptake Inhibition and Neurotransmitter Release Studies
In vitro studies utilizing rat brain synaptosomes have been instrumental in characterizing the neurochemical profile of 4-MAPB. These preparations of isolated nerve terminals allow for the direct measurement of a compound's ability to inhibit the uptake of neurotransmitters or to evoke their release.
Research has demonstrated that 4-MAPB and its structural analogs are substrate-type releasers at the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT), exhibiting nanomolar potencies. ljmu.ac.uk Specifically, 4-MAPB acts as a releasing agent at these three key monoamine transporters. researchgate.net Studies comparing 4-MAPB to the classic empathogen MDMA have found that benzofuran derivatives, including 4-MAPB, are at least three times more potent at inducing transporter-mediated release. ljmu.ac.uk The primary mechanism of action for 4-MAPB is attributed to its function as a serotonin–norepinephrine–dopamine releasing agent. wikipedia.org
Data from these studies indicate that 4-MAPB has a notable potency for inhibiting the reuptake of monoamines, with a particular selectivity profile. One study reported its relative inhibition potencies as NET > DAT > SERT. researchgate.net Further investigations into related benzofuran compounds, such as the enantiomers of 5-MABB and 6-MABB, have provided additional insights. These studies revealed that the S-isomers are effective releasing agents at DAT, NET, and SERT, whereas the R-isomers are potent releasers at SERT and partial releasers at NET, but lack releasing activity at DAT. nih.govnih.gov This highlights the stereoselective nature of the interaction with monoamine transporters.
Table 1: Monoamine Release EC₅₀ Values for 4-MAPB in Rat Brain Synaptosomes This interactive table summarizes the half-maximal effective concentration (EC₅₀) values for 4-MAPB-induced monoamine release.
| Transporter | EC₅₀ (nM) |
|---|---|
| Serotonin (SERT) | 64 |
| Norepinephrine (NET) | 24 |
| Dopamine (DAT) | 41 |
Data sourced from studies on rat brain synaptosomes. wikipedia.org
Cellular Transporter Assays (e.g., HEK293 cells expressing human transporters)
To further elucidate the interaction of 4-MAPB with human monoamine transporters, researchers have employed cellular transporter assays. These assays often use human embryonic kidney 293 (HEK293) cells that have been genetically modified to express specific human transporter proteins (hDAT, hNET, and hSERT). nih.govjneurosci.orgaacrjournals.org This in vitro model allows for a more direct assessment of a compound's effects on human transporters, removing the confounding factors present in synaptosomal preparations from rat brains.
Studies using this methodology have confirmed that 4-MAPB and related benzofurans are potent inhibitors of all three human monoamine transporters. researchgate.net Research by Eshleman et al. (2019) demonstrated that 6-APB and 6-MAPB display nanomolar potencies for releasing monoamines at human DAT, NET, and SERT expressed in HEK cells, which is consistent with findings from rat synaptosome studies. nih.gov While specific EC₅₀ values for 4-MAPB in HEK293 cells are not consistently reported across all literature, the available data supports its role as a potent monoamine releaser at human transporters. researchgate.netnih.gov
Table 2: Monoamine Release Data for 5-MAPB Enantiomers in CHO Cells Expressing Human Transporters This interactive table presents data on the monoamine releasing activity of 5-MAPB enantiomers. Note: This assay used Chinese hamster ovary (CHO) cells, another common cellular model. wikipedia.org
| Compound | SERT EC₅₀ (nM) | NET EC₅₀ (nM) | DAT EC₅₀ (nM) | DAT/SERT Ratio |
|---|---|---|---|---|
| (S)-5-MAPB | 67 | Not Determined | 258 | 0.26 |
| 75% (S)-5-MAPB | 80 | Not Determined | 632 | 0.13 |
| (RS)-5-MAPB | 90 | Not Determined | 459 | 0.20 |
| 75% (R)-5-MAPB | 122 | Not Determined | 794 | 0.15 |
| (R)-5-MAPB | 184 | Not Determined | 1951 | 0.09 |
In Vivo Neurotransmitter Dynamics in Animal Models
Microdialysis Studies of Extracellular Monoamine Concentrations (e.g., Dopamine, Serotonin, Norepinephrine)
In vivo microdialysis is a powerful technique used to measure the levels of neurotransmitters in the extracellular space of specific brain regions in awake, freely moving animals. portlandpress.comnih.govmdpi.com This method provides real-time information about how a compound affects neurotransmitter dynamics.
Studies using microdialysis in rodents have shown that 5-MAPB significantly elevates extracellular concentrations of both dopamine and serotonin. nih.gov Research in the nucleus accumbens of rats revealed that 5-MAPB administration leads to an increase in serotonin levels. nih.gov Similarly, microdialysis in the striatum of mice demonstrated that oral administration of 5-MAPB results in a significant increase in extracellular dopamine and serotonin, with a more pronounced effect on serotonin. nih.gov These findings are consistent with the in vitro data, confirming that 4-MAPB and its analogs act as potent monoamine releasers in the living brain. ljmu.ac.uknih.gov
Analysis of Neurotransmitter Metabolites in Brain Regions
The analysis of neurotransmitter metabolites in brain tissue provides further insight into the neurochemical effects of a substance. Changes in metabolite levels can reflect alterations in the synthesis, release, and breakdown of the parent neurotransmitter.
In microdialysis studies, a decrease in the dopamine metabolite 3,4-dihydroxyphenylacetic acid (DOPAC) was observed in the rat nucleus accumbens following the administration of 5-MAPB. nih.gov A reduction in DOPAC levels is often interpreted as an indicator of inhibited dopamine reuptake or enhanced dopamine release. Furthermore, pharmacokinetic studies in rats have identified that the major metabolites of 5-MAPB are 5-APB and 3-carboxymethyl-4-hydroxymethamphetamine. wikipedia.org The analysis of these metabolites is crucial for understanding the complete pharmacological and toxicological profile of the parent compound.
Regional Brain Distribution Studies in Animal Models
Understanding how a compound distributes throughout the brain is essential for linking its neurochemical effects to its behavioral outcomes. Techniques such as whole-brain imaging and the analysis of brain homogenates are used to determine the concentration of a drug in different brain regions. nih.govacs.orgacs.org
While specific regional brain distribution studies for 4-MAPB hydrochloride are not extensively detailed in the available literature, the general principles of drug distribution in the brain are well-established. The ability of a compound to cross the blood-brain barrier and its affinity for different brain tissues will determine its regional concentration. For psychoactive substances like 4-MAPB, regions rich in monoamine transporters, such as the striatum, nucleus accumbens, and prefrontal cortex, are expected to be key sites of action. portlandpress.com The distribution patterns of similar compounds are often investigated to infer the likely distribution of a novel substance. nih.gov Future studies employing techniques like positron emission tomography (PET) or mass spectrometry imaging could provide a detailed map of 4-MAPB distribution in the brain. nih.gov
Investigations of Receptor Occupancy in Animal Brains
Following a comprehensive review of available scientific literature, no specific preclinical studies investigating the in vivo receptor occupancy of 4-MAPB (hydrochloride) in animal brains have been identified. Research focusing on the direct measurement of how this compound binds to and occupies specific neuroreceptors in a living organism's brain is not present in the reviewed sources.
While research into the broader class of benzofuran compounds exists, including in vitro binding affinity studies for structural isomers of 4-MAPB such as 5-MAPB and 6-MAPB, these findings are not directly applicable to 4-MAPB (hydrochloride) and fall outside the strict scope of this article. For instance, studies have characterized the interaction of these related compounds with monoamine transporters and serotonin receptors, providing insights into their potential neurochemical profiles. researchgate.netnih.gov However, direct extrapolation of these findings to 4-MAPB would be scientifically unfounded.
Therefore, due to the absence of specific data for 4-MAPB (hydrochloride), a detailed discussion and data tables on its receptor occupancy in animal brains cannot be provided at this time. Further preclinical research is required to elucidate the specific in vivo neuropharmacological profile of 4-MAPB (hydrochloride).
Metabolism and Biotransformation Pathways of 4 Mapb Hydrochloride
In Vitro Metabolic Studies Using Hepatic Systems (e.g., Liver Microsomes, S9 Fraction, Hepatocytes)
In vitro hepatic systems are standard tools for investigating drug metabolism. While specific studies on 4-MAPB are not extensively documented, research on its isomers, 5-MAPB and 6-MAPB, has utilized human liver microsomes and rat urine analysis to identify metabolites and metabolic pathways. nih.govnih.govljmu.ac.uk These studies provide a framework for understanding how 4-MAPB is likely processed. Intact hepatocytes, which contain a full complement of phase I and phase II enzymes, are considered a gold standard for such metabolic evaluations. thermofisher.com
Cytochrome P450 Enzyme Involvement in Biotransformation
The initial and most significant steps in the metabolism of compounds like 4-MAPB are typically catalyzed by the Cytochrome P450 (CYP) superfamily of enzymes. nih.gov For the closely related isomers, specific CYP enzymes have been identified as key mediators of their biotransformation.
Studies on 5-MAPB have demonstrated that its N-demethylation is facilitated by multiple CYP isoenzymes, including CYP1A2, CYP2B6, CYP2C19, and CYP2D6. nih.gov Kinetic analysis revealed that CYP2B6 was the primary enzyme responsible for this metabolic step. nih.gov For the isomer 6-MAPB, the CYP isoenzymes involved in N-demethylation were identified as CYP1A2, CYP2D6, and CYP3A4. nih.govljmu.ac.uk Given the structural similarities, it is highly probable that these same enzymes are also involved in the metabolism of 4-MAPB.
| Enzyme Family | Specific Isoenzymes Implicated in Isomer (5/6-MAPB) Metabolism |
| Cytochrome P450 (CYP) | CYP1A2, CYP2B6, CYP2C19, CYP2D6, CYP3A4 |
Table 1: This table presents Cytochrome P450 isoenzymes identified in the metabolism of 4-MAPB's structural isomers, 5-MAPB and 6-MAPB. nih.govnih.govljmu.ac.uk
Identification of Primary and Secondary Metabolites
The metabolic process breaks down the parent drug into various byproducts known as metabolites. A primary metabolite is often the first and most direct product of a metabolic reaction on the parent compound.
For 4-MAPB, the expected primary metabolite is 4-APB, resulting from the removal of the N-methyl group. caymanchem.com This is consistent with findings for its isomers, where 5-APB and 6-APB are major metabolites of 5-MAPB and 6-MAPB, respectively. nih.govljmu.ac.uk
Further biotransformation leads to secondary metabolites. Based on studies of its isomers, these likely include products of benzofuran (B130515) ring cleavage followed by oxidation, resulting in carboxymethyl-hydroxy methamphetamine derivatives. nih.govnih.gov
| Parent Compound | Primary Metabolite | Likely Secondary Metabolites (Based on Isomer Data) |
| 4-MAPB | 4-APB (N-demethyl-4-MAPB) | Products of benzofuran ring cleavage, hydroxylation, and glucuronidation |
| 5-MAPB | 5-APB (N-demethyl-5-MAPB) | 3-carboxymethyl-4-hydroxy methamphetamine |
| 6-MAPB | 6-APB (N-demethyl-6-MAPB) | 4-carboxymethyl-3-hydroxy methamphetamine |
Table 2: This table shows the identified primary metabolite of 4-MAPB and the primary and secondary metabolites identified for its isomers, 5-MAPB and 6-MAPB. nih.govnih.govljmu.ac.ukcaymanchem.com
Characterization of Metabolic Pathways (e.g., N-Demethylation, Benzofuran Ring Cleavage, Hydroxylation, Glucuronidation)
The metabolism of 4-MAPB is anticipated to follow several key pathways documented for its analogues: researchgate.net
N-Demethylation : This is the predominant initial step, where the methyl group on the nitrogen atom is removed, converting 4-MAPB into its primary metabolite, 4-APB. nih.govljmu.ac.ukcaymanchem.com This reaction is primarily mediated by CYP450 enzymes.
Benzofuran Ring Cleavage : Following or in parallel with N-demethylation, the benzofuran ring structure can be opened. This process typically begins with hydroxylation of the furan (B31954) ring. researchgate.net
Hydroxylation : This reaction involves the addition of a hydroxyl (-OH) group to the molecule, increasing its water solubility. This can occur on the furan ring (as a prelude to cleavage) or other parts of the molecule. researchgate.net
Oxidation/Reduction : After ring cleavage, the resulting aldehyde can be either oxidized to a carboxylic acid or reduced to an alcohol. researchgate.net
Glucuronidation : This is a phase II metabolic reaction where glucuronic acid is attached to the metabolites (e.g., to hydroxyl groups). This conjugation step significantly increases the water solubility of the metabolites, preparing them for efficient renal excretion. researchgate.net
Comparative Metabolic Studies across Preclinical Species
Specific comparative metabolic studies for 4-MAPB across different preclinical species are not available in the reviewed literature. However, research on the metabolism of 5-MAPB and 6-MAPB has been conducted using male Wistar rats. ljmu.ac.ukdrugz.fr In these studies, urine was collected after administration of the compounds to identify the metabolites formed in vivo. ljmu.ac.ukdrugz.fr These rat models serve as the primary preclinical species for which the metabolism of these benzofuran analogues has been characterized.
Analytical Methodologies for Detection and Characterization of 4 Mapb Hydrochloride
Chromatographic Separation Techniques
Chromatographic methods are essential for separating 4-MAPB from other substances that may be present in a sample, ensuring that subsequent detection and identification are accurate.
Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique in the analysis of volatile and semi-volatile compounds like 4-MAPB. For effective GC analysis, primary and secondary amines such as 4-MAPB often require derivatization to improve their thermal stability and chromatographic behavior. jfda-online.com This process involves a chemical reaction to modify the amine functional group, reducing its polarity and improving peak shape.
Common derivatizing agents for amphetamine-type substances include fluorinated anhydrides like trifluoroacetic anhydride (B1165640) (TFAA), pentafluoropropionic anhydride (PFPA), and heptafluorobutyric anhydride (HFBA). nih.gov The resulting fluoroacyl derivatives are more volatile and produce characteristic mass spectra. jfda-online.com
Following derivatization, the sample is introduced into the gas chromatograph, where it is vaporized and separated based on its interaction with a stationary phase within a capillary column. mdpi.com The separated components then enter the mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio (m/z).
The electron ionization (EI) mass spectrum of derivatized 4-MAPB is expected to exhibit characteristic fragmentation patterns. For the trifluoroacetyl (TFA) derivative of amphetamine-like compounds, a principal fragmentation pathway involves the cleavage of the bond alpha to the nitrogen atom. researchgate.netiu.edu For 4-MAPB-TFA, this would likely result in the formation of a prominent iminium cation. Another significant fragmentation would be the cleavage of the bond between the alpha and beta carbons of the side chain, leading to a resonance-stabilized tropylium-like ion if the charge is retained by the benzofuran (B130515) portion.
Table 1: Predicted Key Mass Fragments for the Trifluoroacetyl (TFA) Derivative of 4-MAPB in GC-EI-MS
| Predicted Fragment Ion (m/z) | Proposed Structure/Origin |
| M+ | Molecular ion of the TFA derivative |
| [M-CH₃]+ | Loss of a methyl group from the side chain |
| [C₉H₇O]+ | Benzofuran methyl cation (tropylium-like ion) from beta-cleavage |
| [CH₃-CH=N(TFA)-CH₃]+ | Iminium cation from alpha-cleavage |
This table is predictive and based on the fragmentation of structurally similar compounds.
Liquid chromatography coupled with mass spectrometry offers a powerful alternative to GC-MS, particularly for compounds that are not easily volatilized or are thermally labile. 4-MAPB, being a salt, is readily soluble in common LC mobile phases.
In LC-MS, the sample is dissolved in a solvent and pumped through a column packed with a stationary phase. The separation of 4-MAPB from other components is achieved based on its differential partitioning between the mobile and stationary phases. Reversed-phase chromatography is commonly employed for compounds of this nature.
Following chromatographic separation, the analyte enters the mass spectrometer, typically through an electrospray ionization (ESI) source. ESI is a soft ionization technique that usually results in the formation of a protonated molecule [M+H]⁺ with minimal initial fragmentation. metwarebio.comnih.gov
Tandem mass spectrometry (MS/MS) is then used for structural confirmation. The protonated molecule of 4-MAPB is selected and subjected to collision-induced dissociation (CID), causing it to break apart into product ions. youtube.com The resulting fragmentation pattern is highly specific to the molecule's structure. Common fragmentation pathways for protonated amphetamine-like molecules include the loss of the amine side chain and cleavages at the benzylic position. nih.govrsc.org
High-resolution mass spectrometry (HRMS), such as time-of-flight (TOF) or Orbitrap systems, provides highly accurate mass measurements, typically with an error of less than 5 ppm. chromatographyonline.comnih.gov This allows for the determination of the elemental composition of the parent ion and its fragments, significantly increasing the confidence in the identification of 4-MAPB and distinguishing it from isobaric compounds. nih.govchromatographyonline.com
Table 2: Predicted Product Ions from LC-ESI-MS/MS of Protonated 4-MAPB ([C₁₂H₁₅NO + H]⁺)
| Precursor Ion (m/z) | Predicted Product Ion (m/z) | Proposed Neutral Loss/Fragment Identity |
| 190.12 | 173.12 | Loss of NH₂CH₃ (methylamine) |
| 190.12 | 159.08 | Loss of C₂H₅N (propylamine side chain fragment) |
| 190.12 | 145.06 | Cleavage of the propyl side chain, yielding a benzofuran ethyl cation |
| 190.12 | 117.06 | Benzofuran cation |
This table is predictive and based on general fragmentation rules for similar structures.
High-performance liquid chromatography with electrochemical detection (HPLC-ECD) is a highly sensitive and selective technique for the analysis of electroactive compounds. researchgate.net Given that 4-MAPB possesses a chemical structure similar to monoamine neurotransmitters, which are readily oxidized, HPLC-ECD presents a viable analytical approach. chromatographyonline.com
In this method, after chromatographic separation via HPLC, the eluent passes through an electrochemical detector. researchgate.net This detector contains a working electrode set at a specific potential. When an electroactive compound like 4-MAPB comes into contact with the electrode, it undergoes an oxidation reaction, resulting in the transfer of electrons. This generates a measurable electrical current that is directly proportional to the concentration of the analyte. The selectivity of HPLC-ECD can be enhanced by optimizing the applied potential to target the specific redox characteristics of the compound of interest.
Spectroscopic Identification Methods for Structural Elucidation
Spectroscopic techniques are indispensable for the definitive identification and structural confirmation of chemical compounds.
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful analytical tools for elucidating the structure of organic molecules. It provides detailed information about the carbon-hydrogen framework of a compound. acs.org Both ¹H NMR and ¹³C NMR are utilized for the characterization of 4-MAPB.
¹H NMR spectroscopy provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. The chemical shift (δ) of each proton is influenced by the surrounding electron density. pdx.edu For 4-MAPB, distinct signals would be expected for the aromatic protons on the benzofuran ring, the protons of the propyl side chain, and the protons of the N-methyl group. The splitting pattern of these signals (singlet, doublet, triplet, etc.) reveals the number of adjacent protons.
¹³C NMR spectroscopy provides information about the different types of carbon atoms in the molecule. Generally, each chemically non-equivalent carbon atom gives a distinct signal. nih.gov The chemical shifts in ¹³C NMR are indicative of the carbon's hybridization and the nature of the atoms attached to it.
Based on the spectrum of the closely related isomer 2-MAPB hydrochloride, the following are the expected chemical shifts for 4-MAPB hydrochloride. swgdrug.org
Table 3: Predicted ¹H NMR Chemical Shifts for 4-MAPB Hydrochloride
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
| Aromatic-H | 7.0 - 7.6 | Multiplet |
| Furan-H | 6.5 - 7.5 | Multiplet |
| CH (side chain) | 3.5 - 3.8 | Multiplet |
| CH₂ (side chain) | 3.0 - 3.4 | Multiplet |
| N-CH₃ | 2.6 - 2.8 | Singlet/Doublet |
| C-CH₃ | 1.3 - 1.5 | Doublet |
| NH₂⁺ | 9.5 - 10.0 | Broad singlet |
This table is predictive and based on data from the 2-MAPB isomer and general chemical shift principles.
Table 4: Predicted ¹³C NMR Chemical Shifts for 4-MAPB Hydrochloride
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Aromatic/Furan (B31954) C | 110 - 155 |
| CH (side chain) | 45 - 55 |
| CH₂ (side chain) | 35 - 45 |
| N-CH₃ | 30 - 35 |
| C-CH₃ | 15 - 25 |
This table is predictive and based on general chemical shift principles for similar structures.
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. When a molecule is irradiated with infrared radiation, its bonds vibrate at specific frequencies. The absorption of this radiation at characteristic wavenumbers corresponds to these vibrations. utdallas.edu
An FTIR spectrum of 4-MAPB hydrochloride would be expected to show several key absorption bands. The presence of the secondary amine hydrochloride will result in broad N-H stretching bands. The aromatic benzofuran ring will exhibit C-H and C=C stretching vibrations. The aliphatic side chain will show C-H stretching and bending vibrations.
Based on the spectrum of the 2-MAPB isomer, the following are the expected key absorption bands for 4-MAPB. swgdrug.org
Table 5: Predicted Key IR Absorption Bands for 4-MAPB Hydrochloride
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| 3200 - 2700 | N-H stretch (broad) | Secondary amine salt |
| 3100 - 3000 | C-H stretch | Aromatic/Furan ring |
| 2980 - 2850 | C-H stretch | Aliphatic side chain |
| 1600 - 1450 | C=C stretch | Aromatic/Furan ring |
| 1250 - 1000 | C-O stretch | Furan ring ether |
| 800 - 600 | C-H bend (out-of-plane) | Aromatic ring substitution |
This table is predictive and based on data from the 2-MAPB isomer and general IR correlation tables.
Mass Spectrometry Fragment Pattern Analysis
Mass spectrometry (MS) is an essential technique for the structural elucidation of synthetic compounds like 4-MAPB. When a molecule is introduced into the mass spectrometer, it is ionized to form a molecular ion (M+•). libretexts.org This ion is energetically unstable and breaks apart into smaller, charged fragments. libretexts.orgchemguide.co.uk The specific pattern of these fragments provides a veritable "fingerprint" for the molecule, allowing for its identification. msu.eduwikipedia.org
For 4-MAPB, the fragmentation pattern is dictated by its chemical structure, which features a benzofuran ring system linked to a secondary methylaminopropane side chain. The analysis of this pattern allows for the confirmation of its identity. The molecular ion itself provides the compound's molecular weight. Fragmentation processes are governed by the stability of the resulting fragment ions and neutral losses. msu.edu
Common fragmentation pathways for a molecule like 4-MAPB would include:
Alpha-Cleavage: This is a characteristic fragmentation for amines. It involves the cleavage of the carbon-carbon bond adjacent to the nitrogen atom. For 4-MAPB, this would result in the formation of a stable iminium cation.
Cleavage of the Side Chain: The bond between the benzofuran ring and the aminopropane side chain can cleave, yielding ions representative of the aromatic core and the aliphatic amine portion.
Ring Fragmentation: The benzofuran ring system itself can undergo fragmentation, although this typically requires higher energy and may result in less abundant ions.
The specific fragments generated are detected based on their mass-to-charge ratio (m/z). By analyzing the m/z values of the most abundant fragment ions, a confident identification of 4-MAPB can be achieved.
| Fragment Ion (m/z) | Proposed Structure/Origin | Fragmentation Pathway |
|---|---|---|
| 189 | [M]+• (Molecular Ion) | Initial ionization of the 4-MAPB molecule. |
| 131 | Benzofuran-ethyl radical cation | Cleavage of the bond between the alpha and beta carbons of the side chain. |
| 58 | [CH2=NHCH3]+ (Iminium ion) | Alpha-cleavage adjacent to the nitrogen atom, a highly characteristic fragment for secondary amines. |
| 44 | [CH3-CH=NH2]+ | Alternative cleavage of the side chain. |
Advanced Analytical Techniques for Trace Detection
Capillary Electrophoresis (CE) is a high-resolution separation technique that utilizes an electric field to separate ions based on their size, charge, and electrophoretic mobility. wikipedia.orgresearchgate.net Its high efficiency, minimal sample consumption, and rapid analysis times make it a powerful tool for detecting trace amounts of substances in complex mixtures. nih.gov In its most common form, Capillary Zone Electrophoresis (CZE), analytes are separated within a narrow, buffer-filled fused-silica capillary. researchgate.net
For the analysis of 4-MAPB hydrochloride, which is a salt and exists as a charged species in solution, CZE is an ideal technique. The positively charged 4-MAPB cation would migrate toward the cathode under the influence of the electric field. The separation from endogenous matrix components is achieved due to differences in their charge-to-size ratios. nih.gov Coupling CE with a sensitive detector, such as a mass spectrometer (CE-MS), provides both high separation efficiency and highly specific identification, making it suitable for trace detection in forensic and biological samples. nih.gov
Optimization of a CE method for 4-MAPB would involve adjusting several parameters to achieve the best resolution and sensitivity:
Buffer pH: Affects the charge of the analyte and the magnitude of the electroosmotic flow.
Applied Voltage: Higher voltages can lead to faster separations but also generate more Joule heating.
Capillary Dimensions: Length and internal diameter influence analysis time and sample loading capacity.
Buffer Composition: Additives like organic modifiers or cyclodextrins can be used to enhance selectivity.
Immunoassays are widely used as a preliminary screening tool in toxicology due to their high throughput, sensitivity, and cost-effectiveness. These assays utilize the specific binding reaction between an antibody and an antigen (in this case, the drug molecule) to detect the presence of a substance. nih.gov
Currently, there are no specific commercial immunoassays developed exclusively for 4-MAPB. However, the development of such an assay is feasible and would follow established principles. The process typically involves:
Hapten Synthesis: The target molecule (4-MAPB) is chemically modified to enable it to be conjugated to a larger carrier protein.
Immunization: The conjugate is used to immunize an animal to produce antibodies that recognize the 4-MAPB structure.
Assay Development: The antibodies are incorporated into an assay format, most commonly a competitive enzyme-linked immunosorbent assay (ELISA). In this format, the drug in the sample competes with a labeled drug for a limited number of antibody binding sites. A lower signal indicates a higher concentration of the drug in the sample.
A significant challenge in immunoassay development for novel psychoactive substances is cross-reactivity. Antibodies developed for one compound may also bind to structurally similar molecules. nih.govresearchgate.net For instance, the only commercially available immunoassay for synthetic cathinones targets mephedrone/methcathinone and MDPV. nih.govresearchgate.net While this assay is valuable, its cross-reactivity with other cathinone (B1664624) analogues, including potentially 4-MAPB, would need to be thoroughly evaluated. A positive result from an immunoassay is considered presumptive and requires confirmation by a more specific technique like mass spectrometry. nih.gov
Sample Preparation Strategies for Biological and Forensic Matrices
Effective sample preparation is a critical step to ensure reliable and accurate analytical results, particularly for complex biological and forensic matrices like blood, urine, plasma, and tissue. The primary goals of sample preparation are to remove interfering endogenous substances (e.g., proteins, lipids, salts), concentrate the analyte to improve detection limits, and transfer the analyte into a solvent compatible with the analytical instrument.
Several well-established techniques can be applied for the extraction of 4-MAPB from such matrices:
Protein Precipitation (PPT): This is a simple and rapid method, often used for plasma or serum samples. An organic solvent, typically acetonitrile, is added to the sample to denature and precipitate proteins. After centrifugation, the supernatant containing the analyte is collected for analysis.
Liquid-Liquid Extraction (LLE): This technique separates compounds based on their differential solubility in two immiscible liquids (e.g., an aqueous sample and an organic solvent). By adjusting the pH of the aqueous sample to a basic level, 4-MAPB (an amine) will be in its neutral, free-base form, making it more soluble in an organic solvent. This allows for its selective extraction away from water-soluble matrix components.
Solid-Phase Extraction (SPE): SPE is a highly versatile and efficient technique that uses a solid sorbent material packed into a cartridge or plate. The sample is passed through the sorbent, which retains the analyte. Interfering substances are washed away, and the analyte is then eluted with a small volume of a strong solvent. For 4-MAPB, a cation-exchange or a mixed-mode sorbent would be highly effective due to the compound's basic nature.
The choice of method depends on the sample matrix, the required level of cleanliness, the concentration of the analyte, and the subsequent analytical technique.
Method Validation Parameters and Performance Characteristics (e.g., Linearity, Limit of Detection, Limit of Quantification, Accuracy, Precision)
For an analytical method to be considered reliable and fit for its intended purpose, it must undergo a thorough validation process. scispace.com This process establishes the performance characteristics of the method through a series of laboratory experiments. routledge.comnih.gov Key validation parameters, often defined by guidelines from organizations like the International Council for Harmonisation (ICH), are crucial for ensuring the quality of analytical data. dcvmn.orgich.org
| Parameter | Definition | Significance for 4-MAPB Analysis |
|---|---|---|
| Linearity | The ability of the method to produce test results that are directly proportional to the concentration of the analyte within a given range. | Establishes the concentration range over which the method can accurately quantify 4-MAPB. A linear regression analysis is performed, with a high correlation coefficient (R²) being desirable. |
| Limit of Detection (LOD) | The lowest amount of an analyte in a sample which can be detected but not necessarily quantitated as an exact value. | Defines the sensitivity of the method for screening purposes, indicating the minimum concentration of 4-MAPB that must be present to yield a positive signal. |
| Limit of Quantification (LOQ) | The lowest amount of an analyte in a sample which can be quantitatively determined with suitable precision and accuracy. | Represents the lowest concentration of 4-MAPB that can be reliably measured. This is the critical threshold for quantitative toxicological analysis. The LOQ must be determined with acceptable precision and accuracy. nih.gov |
| Accuracy | The closeness of the test results obtained by the method to the true value. It is often expressed as percent recovery or relative error (bias). | Demonstrates that the method provides a result that is correct. It is assessed by analyzing samples spiked with a known amount of 4-MAPB and comparing the measured concentration to the theoretical concentration. |
| Precision | The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD). | Shows the reproducibility of the method. It is evaluated at different levels: repeatability (intra-assay precision) and intermediate precision (inter-assay precision). dcvmn.org |
For example, the validation of an immunoassay for synthetic cathinones reported an LOD for its mephedrone/methcathinone-targeted antibody of 0.18 µg/L. researchgate.net The intra-assay imprecision was less than 20% RSD, and inter-assay imprecision was between 18-42% RSD, demonstrating the level of performance characterization required for such analytical methods. nih.gov
Preclinical Behavioral and Neurophysiological Studies with 4 Mapb Hydrochloride in Animal Models
Behavioral Pharmacological Assessments (e.g., Locomotor Activity, Drug Discrimination)
No publicly available scientific studies detailing the effects of 4-MAPB (hydrochloride) on locomotor activity or its discriminative stimulus properties in animal models were found. Research into how the substance might affect motor function, reward sensitivity, or sociability in animal models has not been published. rcwatchers.com Therefore, there is no data to create tables on its behavioral pharmacology.
Electrophysiological Studies in Neural Circuits
There are no documented electrophysiological studies investigating the effects of 4-MAPB (hydrochloride) on neural circuits in animal models. The impact of this compound on neuronal firing rates, synaptic plasticity, or oscillations within specific brain regions remains uninvestigated in the accessible scientific literature.
Neuroimaging Applications in Animal Brains (e.g., MicroPET, fMRI)
No neuroimaging studies, such as microPET or fMRI, involving the administration of 4-MAPB (hydrochloride) in animal models have been published. Its potential to modulate activity in specific brain networks or its binding affinity for neuroreceptors has not been visualized or quantified using these techniques.
Long-term Neuroadaptations and Chronic Exposure Models
Information regarding the long-term neuroadaptations resulting from chronic exposure to 4-MAPB (hydrochloride) in animal models is not available in the scientific literature. Studies assessing potential persistent changes in neurochemistry, receptor density, or behavior following prolonged administration have not been documented.
Forensic Science and Analytical Toxicology Research of 4 Mapb Hydrochloride
Analytical Challenges in Forensic Sample Analysis
The accurate and unambiguous identification of 4-MAPB in forensic samples is complicated by several analytical challenges, primarily stemming from the existence of positional isomers and the inherent complexity of biological matrices.
A significant hurdle in the analysis of 4-MAPB is its differentiation from its positional isomers, such as 5-MAPB and 6-MAPB. These compounds often exhibit similar mass spectral fragmentation patterns, making their distinction by mass spectrometry (MS) alone difficult. Gas chromatography (GC) coupled with MS (GC-MS) is a common analytical technique in forensic laboratories. While the mass spectra of these isomers may be nearly identical, their chromatographic separation is crucial for positive identification. Research has demonstrated that derivatization of the amine group, for instance with heptafluorobutyric anhydride (B1165640) (HFBA), can improve the chromatographic resolution of aminopropylbenzofuran isomers, allowing for their differentiation based on retention time. southernforensic.orgnih.gov
Matrix effects represent another considerable challenge in the analysis of 4-MAPB in biological specimens such as blood and urine. nih.govbataviabiosciences.comchromatographytoday.comnih.govmedipharmsai.com Endogenous components of these matrices can co-elute with the analyte of interest, leading to either suppression or enhancement of the signal in liquid chromatography-mass spectrometry (LC-MS) analysis. nih.govbataviabiosciences.comchromatographytoday.comnih.govmedipharmsai.com This can significantly impact the accuracy and precision of quantitative methods. To mitigate matrix effects, extensive sample preparation techniques, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), are often necessary to isolate the analyte from interfering matrix components. The development of robust and validated analytical methods must include a thorough evaluation of matrix effects to ensure reliable results. wjarr.comikev.orghbm4eu.euscience.gov
Table 1: Chromatographic Separation of Aminopropylbenzofuran Isomers This interactive table summarizes the typical elution order of derivatized aminopropylbenzofuran isomers in gas chromatography, highlighting the importance of chromatographic separation for their differentiation.
| Isomer | Typical Elution Order (as HFBA derivatives) | Reference |
|---|---|---|
| 4-APB | 1 | southernforensic.orgnih.gov |
| 5-APB | 2 | southernforensic.orgnih.gov |
| 6-APB | 3 | southernforensic.orgnih.gov |
| 7-APB | 4 | southernforensic.orgnih.gov |
Strategies for Post-Mortem Forensic Analysis
In post-mortem investigations, the detection and quantification of 4-MAPB can provide crucial information regarding its potential role in the cause of death. However, the interpretation of post-mortem toxicological results is complex due to various factors, including post-mortem redistribution (PMR) and the stability of the drug in biological specimens.
Post-mortem redistribution is a phenomenon where drugs can diffuse from areas of high concentration, such as the liver and lungs, into the blood and other tissues after death. This can lead to significant changes in drug concentrations, making the interpretation of results challenging. For amphetamine and its analogues, PMR has been well-documented, with central blood (e.g., heart blood) concentrations often being higher than peripheral blood (e.g., femoral blood) concentrations. oup.comrug.nl While specific data on the PMR of 4-MAPB is limited, its structural similarity to other amphetamine-type substances suggests that similar redistribution patterns may occur. Therefore, the collection of multiple anatomical site specimens is a critical strategy in post-mortem forensic analysis to aid in the interpretation of toxicological findings.
The stability of 4-MAPB in post-mortem samples is another crucial consideration. biolscigroup.usresearchgate.net The degradation of drugs can occur due to enzymatic and chemical processes that continue after death. biolscigroup.usresearchgate.net Factors such as temperature, pH, and microbial activity can influence the rate of degradation. researchgate.netnih.govresearchgate.net Studies on other novel psychoactive substances have shown that storage conditions significantly impact their stability. For instance, storage at lower temperatures (-20°C) generally improves the stability of many compounds. researchgate.netnih.govresearchgate.net While specific stability studies for 4-MAPB in various post-mortem matrices are not extensively available, it is standard practice to store such samples frozen to minimize degradation until analysis can be performed.
Table 2: Stability of Amphetamine Analogues in Post-Mortem Samples Under Different Storage Conditions This interactive table provides a summary of the stability of related amphetamine-type compounds in biological samples, offering insights into potential storage requirements for 4-MAPB.
| Compound | Matrix | Storage Temperature | Duration | Stability | Reference |
|---|---|---|---|---|---|
| Amphetamine | Liver | Room Temperature | 20 days | Can form post-mortem | biolscigroup.us |
| Methamphetamine | Blood | 4°C | 13 weeks | Unstable | mdpi.com |
| MDMA | Blood | -20°C | 21 weeks | Stable | mdpi.com |
| 4-CMC | Blood | -15°C | 90 days | Stable | nih.gov |
Impurity Profiling and Synthetic Byproducts as Forensic Markers
The chemical profiling of illicitly synthesized drugs can provide valuable intelligence for law enforcement agencies, helping to link different drug seizures, identify manufacturing routes, and trace the origin of precursors. researchgate.netwikipedia.org Impurity profiling of 4-MAPB would involve the identification and quantification of characteristic impurities, which can include starting materials, reagents, intermediates, and reaction byproducts.
The synthesis of aminopropylbenzofurans can be achieved through various chemical routes. researchgate.netnih.govnih.gov Each synthetic pathway is likely to produce a unique profile of impurities. researchgate.net For example, the synthesis of 6-APB has been reported to contain 4-APB as an impurity, likely arising from the presence of 4-bromobenzofuran (B139882) in the starting material. researchgate.net By analogy, the clandestine synthesis of 4-MAPB could result in the presence of other positional isomers or related benzofuran (B130515) derivatives as impurities.
Identifying route-specific byproducts is a key aspect of impurity profiling. Different reagents and reaction conditions used in clandestine laboratories can lead to the formation of unique chemical markers. For instance, the Leuckart reaction, a common method for synthesizing amphetamines, is known to produce specific pyrimidine (B1678525) byproducts. nih.gov A thorough investigation of the potential synthesis routes for 4-MAPB would be necessary to identify such characteristic impurities that could serve as forensic markers.
Table 3: Potential Synthetic Byproducts in Clandestine 4-MAPB Synthesis This interactive table lists potential impurities that could be found in illicitly produced 4-MAPB, based on common synthetic routes for related compounds.
| Potential Impurity | Origin | Significance |
|---|---|---|
| Positional Isomers (e.g., 5-MAPB, 6-MAPB) | Impure starting materials or side reactions | Can indicate the synthetic route and precursor quality. |
| Unreacted Precursors | Incomplete reaction | Provides information about the synthetic method used. |
| N-formyl-4-MAPB | Intermediate in the Leuckart reaction | A potential marker for a specific synthetic route. |
| Pyrimidine derivatives | Byproducts of the Leuckart reaction | Can strongly suggest the use of the Leuckart synthesis method. |
Development of Reference Standards and Databases for Forensic Identification
The availability of high-quality, certified reference materials (CRMs) is fundamental for the accurate identification and quantification of drugs in forensic laboratories. nih.govresearchgate.netlgcstandards.comcaymanchem.com These standards are used to confirm the identity of a substance by comparing its analytical data (e.g., mass spectrum, retention time) with that of a known standard and are essential for the validation of analytical methods and for ensuring the accuracy of quantitative results. nih.govresearchgate.netlgcstandards.comcaymanchem.com Several chemical suppliers offer 4-MAPB (hydrochloride) as an analytical reference standard, which is crucial for forensic laboratories to perform their work. nih.govresearchgate.netlgcstandards.comcaymanchem.com
Forensic spectral databases are another critical tool for the identification of NPS. nist.govnist.govresearchgate.netresearchgate.netnih.govresearchgate.net These databases contain collections of analytical data, such as mass spectra, for a wide range of compounds. When an unknown substance is analyzed, its spectrum can be searched against the database to find a potential match. The Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG) maintains a comprehensive mass spectral library that is widely used by forensic laboratories. nist.govnih.govresearchgate.netswgdrug.org Additionally, initiatives like the NPS Data Hub provide a platform for the rapid sharing of analytical data on newly emerging substances among forensic laboratories worldwide. nist.govresearchgate.net The inclusion of data for 4-MAPB in these databases is vital for its timely and accurate identification in forensic casework.
Table 4: Key Resources for the Forensic Identification of 4-MAPB This interactive table outlines important resources available to forensic laboratories for the identification and analysis of 4-MAPB.
| Resource | Type | Relevance to 4-MAPB Analysis |
|---|---|---|
| Certified Reference Materials | Chemical Standard | Essential for positive identification and accurate quantification. |
| SWGDRUG Mass Spectral Library | Database | Provides reference mass spectra for comparison with unknown samples. nist.govnih.govresearchgate.netswgdrug.org |
| NPS Data Hub | Database | Facilitates the rapid sharing of analytical data on new psychoactive substances. nist.govresearchgate.net |
| Scientific Literature | Publications | Provides information on analytical methods, metabolism, and toxicology. |
Advanced Research Topics and Future Directions for 4 Mapb Hydrochloride Studies
Elucidation of Novel Pharmacological Targets Beyond Monoamine Systems
Future research on 4-MAPB should, therefore, include comprehensive receptor screening assays to identify and characterize its binding affinity and functional activity at a wider range of targets. Emerging areas of interest for novel antidepressant and psychoactive drug development include the glutamatergic, GABAergic, opioid, and cholinergic systems. nih.govnih.govmdpi.com Investigating potential interactions of 4-MAPB with N-methyl-D-aspartate (NMDA) or alpha-amino-3-hydroxy-5-methyl-4-isoxazole propionic acid (AMPA) receptors, for example, could reveal novel aspects of its mechanism of action. jpsychopathol.it The exploration of these alternative pathways is crucial for building a complete pharmacological profile and may help explain nuances in its psychoactive properties that are not attributable to monoamine release and reuptake inhibition alone.
Application of Chemoinformatic and Computational Modeling for SAR and Mechanism Prediction
Computational chemistry and chemoinformatic tools offer powerful, resource-efficient methods for investigating novel psychoactive substances like 4-MAPB. nih.gov These in silico approaches can predict molecular interactions, guide the synthesis of new analogues, and help elucidate mechanisms of action at the atomic level. researchgate.net
Molecular docking simulations can be used to model the binding of 4-MAPB to the crystal structures of monoamine transporters, such as DAT and SERT. nih.gov These models can identify key amino acid residues involved in the interaction, predict binding affinities, and help differentiate the binding modes of inhibitors versus substrates (releasers). nih.govnih.gov Atomistic molecular dynamics simulations can further reveal how the binding of 4-MAPB might induce conformational changes in the transporter, a key step in the process of reverse transport. nih.gov
Quantitative structure-activity relationship (QSAR) modeling is another valuable tool. nih.gov By analyzing a series of related benzofuran (B130515) compounds, 3D-QSAR models can be developed to correlate specific structural features with pharmacological activity, such as potency at a particular transporter. researchgate.netacs.org These models are instrumental in predicting the activity of hypothetical new derivatives and in understanding the structural requirements for selectivity and potency, thereby guiding future drug design. nih.gov Furthermore, computational tools can predict absorption, distribution, metabolism, and excretion (ADMET) properties, offering early insights into the compound's likely pharmacokinetic profile. researchgate.net
Development of Alternative Benzofuran Derivatives with Modified Pharmacological Profiles
The benzofuran scaffold is a versatile chemical structure found in many biologically active compounds and serves as a foundation for developing new therapeutic agents. rsc.orgtaylorandfrancis.comacs.org Researchers have successfully synthesized a wide array of benzofuran derivatives with activities ranging from anticancer and antimicrobial to anti-inflammatory. nih.govresearchgate.netnih.gov This chemical tractability presents a significant opportunity for medicinal chemists to create novel analogues of 4-MAPB with tailored pharmacological profiles.
By systematically modifying the structure of 4-MAPB, it is possible to alter its interaction with biological targets. For instance, strategic substitutions on the benzofuran ring or modifications to the N-methylpropan-2-amine side chain could change the compound's affinity and selectivity for DAT, NET, and SERT. nih.gov The goal of such synthetic efforts could be to develop molecules with a more desirable balance of monoamine transporter inhibition or to introduce activity at novel targets. researchgate.net
This approach is exemplified by the development of various benzofuran derivatives where even minor structural changes lead to significant shifts in pharmacological activity. nih.gov For example, altering substituent positions on the benzofuran ring can dramatically impact potency and selectivity across the monoamine transporters. researchgate.net The synthesis and evaluation of new derivatives could lead to compounds with unique therapeutic potential, potentially separating desired psychoactive effects from undesirable actions. bepls.com
Methodological Innovations in Preclinical and Analytical Research of Novel Psychoactive Substances
The rapid emergence of NPS presents a continuous challenge for forensic and analytical toxicology. cfsre.orgresearchgate.net Consequently, significant innovations in analytical methodologies are crucial for the detection, identification, and quantification of compounds like 4-MAPB and their metabolites in various biological and non-biological matrices. nih.govnih.gov
The "gold standard" techniques in modern forensic toxicology for NPS analysis are chromatography-based methods coupled with mass spectrometry. researchgate.net
Gas Chromatography-Mass Spectrometry (GC-MS) : A well-established technique effective for identifying volatile and semi-volatile compounds. researchgate.net
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS or LC-QQQ-MS) : Offers high sensitivity and specificity, allowing for the accurate detection and quantification of NPS at very low concentrations (sub-ng/mL). researchgate.netoup.com
High-Resolution Mass Spectrometry (HRMS) : Instruments like liquid chromatography-quadrupole time-of-flight mass spectrometry (LC-QTOF-MS) are invaluable for identifying unknown NPS and elucidating the structures of their metabolites, as they provide highly accurate mass measurements. cfsre.orgoup.comdigitellinc.com
These advanced methods are essential because NPS are often potent at low doses, leading to low concentrations in biological samples. nih.gov Furthermore, the development of analytical methods for alternative matrices, such as oral fluid, is an area of ongoing research that aims to provide less invasive and more practical testing options. newcastle.edu.au The continuous refinement of these techniques, including sample preparation and data analysis workflows, is vital for keeping pace with the evolving landscape of NPS. ojp.gov
| Technique | Abbreviation | Primary Application in NPS Research |
|---|---|---|
| Gas Chromatography-Mass Spectrometry | GC-MS | Identification of volatile and semi-volatile NPS and metabolites. researchgate.net |
| Liquid Chromatography-Tandem Mass Spectrometry | LC-MS/MS | Highly sensitive and specific quantification of NPS in biological samples. oup.com |
| High-Resolution Mass Spectrometry | HRMS (e.g., LC-QTOF-MS) | Identification of unknown NPS and structural elucidation of metabolites. digitellinc.com |
Addressing Research Gaps in Understanding 4-MAPB (Hydrochloride) Specificity and Potency
Despite initial characterization, significant gaps remain in the scientific understanding of 4-MAPB's specificity and potency. A more complete pharmacological profile is necessary to fully comprehend its mechanism of action and potential effects.
One major research gap is the lack of comprehensive binding affinity data. While it is known to interact with monoamine transporters, the precise affinity (Ki) or potency (IC50) values at a wide range of CNS receptors and transporters are not well-documented in publicly available literature. Comparative data with its structural isomers and related compounds are needed to build a clear structure-activity relationship. For example, studies on related benzofurans show varying potencies and selectivities for monoamine transporters. researchgate.net Establishing a full binding profile for 4-MAPB through radioligand binding assays is a critical next step.
The functional activity of 4-MAPB at these transporters also requires further elucidation. It is important to determine whether it acts as a pure reuptake inhibitor, a substrate transporter (releaser), or has mixed activity. Techniques like fast-cyclic voltammetry in brain slices can clarify its effects on dopamine (B1211576) efflux and reuptake, distinguishing between cocaine-like (inhibitor) and amphetamine-like (releaser) properties. nih.gov
| Compound | hSERT | hDAT | hNET |
|---|---|---|---|
| 5-MAPB | 1100 | 331 | 145 |
| 6-APB | 2700 | 1200 | 3600 |
| 5-APB | 600 | 760 | 4200 |
Q & A
Basic Research Questions
Q. What are the optimal protocols for preparing and storing 4-MAPB hydrochloride stock solutions in preclinical studies?
- Methodology :
- Solubility : Dissolve 4-MAPB hydrochloride in DMF or DMSO at 25 mg/mL, ethanol or PBS (pH 7.2) at 10 mg/mL. Heat to 37°C and use ultrasonication to enhance solubility .
- Storage : Stock solutions stored at -80°C remain stable for 6 months; -20°C is acceptable for ≤1 month. Avoid freeze-thaw cycles to prevent degradation .
- Dosing : For in vivo studies, calculate working concentrations based on animal weight (e.g., 10 mg/kg dose in a 25 g mouse requires 0.25 mg in 100 µL PBS). Ensure solutions are clarified before administration .
Q. What safety protocols are critical when handling 4-MAPB hydrochloride in laboratory settings?
- Risk Mitigation :
- Use PPE (gloves, goggles, lab coats) to avoid skin/eye contact (GHS07: H315, H319 hazards) .
- Work in well-ventilated areas to minimize inhalation risks (H335). Emergency measures: Rinse eyes with water for 15 minutes; wash skin with soap and water .
- Store in airtight containers at recommended temperatures and dispose of waste per local regulations .
Q. How do solvent choices impact the stability and bioavailability of 4-MAPB hydrochloride in experimental assays?
- Guidelines :
- Polar solvents like PBS (pH 7.2) mimic physiological conditions but may require sonication to dissolve hydrophobic analogs. DMSO enhances solubility but may interfere with cell-based assays at high concentrations .
- Validate solvent compatibility with assay endpoints (e.g., avoid ethanol in mitochondrial toxicity studies due to metabolic interference) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported pharmacological effects of 4-MAPB hydrochloride across studies?
- Analytical Strategies :
- Use orthogonal techniques (e.g., GC-MS and LC-HRMS) to confirm metabolite profiles, as benzofuran analogs like 5-MAPB show species-specific metabolism .
- Standardize experimental models: Variability in receptor binding assays (e.g., serotonin vs. dopamine transporter affinity) may arise from differences in cell lines or assay conditions .
- Cross-reference structural analogs (e.g., 6-APB) to contextualize receptor interaction hypotheses .
Q. What experimental designs are recommended for optimizing the synthesis of 4-MAPB hydrochloride derivatives with reduced toxicity?
- Methodological Framework :
- Apply green chemistry principles: Microwave-assisted synthesis in aqueous media reduces hazardous waste (e.g., methods used for pyridyl triazole derivatives) .
- Use factorial design to test reaction parameters (temperature, catalyst ratio) and identify optimal yield-to-purity ratios .
- Characterize intermediates via crystallography (e.g., cathinone hydrochloride analogs) to validate structural integrity .
Q. How can in vitro-in vivo correlation (IVIVC) models improve the predictive power of 4-MAPB hydrochloride toxicity studies?
- Approach :
- Combine hepatic microsome assays (to assess metabolic pathways) with rodent models to quantify bioaccumulation risks. For example, fatal overdose cases linked to benzofurans highlight the need for dose-response validation .
- Incorporate physiologically based pharmacokinetic (PBPK) modeling to account for interspecies differences in clearance rates .
Q. What analytical challenges arise in detecting 4-MAPB hydrochloride in complex biological matrices, and how can they be addressed?
- Solutions :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
